2-Chloro-6,8-dimethylquinoline-3-carboxylic acid
Description
Chemical Structure and Properties 2-Chloro-6,8-dimethylquinoline-3-carboxylic acid (C₁₂H₁₀ClNO₂) is a halogenated quinoline derivative characterized by a chloro substituent at position 2, methyl groups at positions 6 and 8, and a carboxylic acid group at position 3 (Figure 1). Its SMILES notation is CC1=CC(=C2C(=C1)C=C(C(=N2)Cl)C(=O)O)C, and its InChIKey is GXNYWYKOVJHMJD-UHFFFAOYSA-N . Predicted collision cross-section (CCS) values for its ionized forms include:
- [M+H]⁺: m/z 248.05, CCS 163.3 Ų
- [M-H]⁻: m/z 246.03, CCS 148.6 Ų
No experimental literature data (e.g., synthesis, biological activity) are available for this compound .
Properties
IUPAC Name |
2-chloro-6,8-dimethylquinoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO2/c1-6-3-7(2)10-8(4-6)5-9(12(15)16)11(13)14-10/h3-5H,1-2H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXNYWYKOVJHMJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C=C(C(=N2)Cl)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6,8-dimethylquinoline-3-carboxylic acid typically involves the chlorination of 6,8-dimethylquinoline-3-carboxylic acid. One common method includes the use of thionyl chloride (SOCl2) as a chlorinating agent under reflux conditions. The reaction proceeds as follows: [ \text{6,8-dimethylquinoline-3-carboxylic acid} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} ]
Industrial Production Methods
Industrial production methods for this compound may involve large-scale chlorination processes using similar reagents and conditions as described above. The process is optimized for higher yields and purity, often involving purification steps such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6,8-dimethylquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The methyl groups can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: The quinoline ring can be reduced under specific conditions to form dihydroquinoline derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like amines (e.g., aniline) or thiols (e.g., thiophenol) in the presence of a base such as sodium hydroxide (NaOH).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products Formed
Substitution: Formation of 2-amino-6,8-dimethylquinoline-3-carboxylic acid or 2-thio-6,8-dimethylquinoline-3-carboxylic acid.
Oxidation: Formation of 2-chloro-6,8-dimethylquinoline-3-carboxaldehyde or this compound.
Reduction: Formation of 2-chloro-6,8-dimethyl-1,2,3,4-tetrahydroquinoline-3-carboxylic acid
Scientific Research Applications
While "2-Chloro-6,8-dimethylquinoline-3-carboxylic acid" is not directly discussed in the search results, the related compound "2-Chloro-7,8-dimethylquinoline-3-carboxylic acid" is, and research on similar quinoline derivatives offers insights into potential applications.
Scientific Research Applications
2-Chloro-7,8-dimethylquinoline-3-carboxylic acid, a quinoline derivative, is utilized in various scientific research applications.
Chemistry It serves as a building block for synthesizing more complex quinoline derivatives.
Biology It is studied for its potential antimicrobial and anticancer properties. In fact, quinoline carboxylic acids (QCAs) with modifications have demonstrated activity against replicating and non-replicating Mycobacterium tuberculosis . The positioning of halogen atoms on the benzene ring influences the effectiveness of the compound against M. tb. H 37Rv .
Medicine It is investigated for potential use in drug development, particularly for its anti-inflammatory and antimalarial activities.
Industry It is used in the development of dyes and pigments due to its aromatic structure.
Potential Reaction Types
2-Chloro-7,8-dimethylquinoline-3-carboxylic acid can undergo several types of chemical reactions:
- Nucleophilic substitution Formation of various substituted quinoline derivatives.
- Electrophilic substitution Formation of brominated or nitrated quinoline derivatives.
- Oxidation Formation of quinoline N-oxide.
- Reduction Formation of reduced quinoline derivatives.
Mechanism of Action
The mechanism of action of 2-Chloro-6,8-dimethylquinoline-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atom and carboxylic acid group play crucial roles in binding to these targets, leading to inhibition or activation of biological pathways. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects .
Comparison with Similar Compounds
Comparison with Similar Quinoline-3-Carboxylic Acid Derivatives
Quinoline-3-carboxylic acids are pharmacologically relevant scaffolds. Below is a detailed comparison with structurally analogous compounds:
6,8-Dichloroquinoline-3-carboxylic Acid
- Structure : Positions 6 and 8 are chlorinated, lacking methyl groups.
- Molecular Formula: C₁₀H₅Cl₂NO₂ (MW: 242.06) .
- Key Differences: Substituents: Dichlorination increases electronegativity and steric hindrance compared to dimethyl substitution in the target compound.
- Applications : Used as intermediates in antimicrobial agents .
6,8-Dimethylquinoline-2,3-dicarboxylic Acid
- Structure : Contains two carboxylic acid groups (positions 2 and 3) and methyl groups at 6 and 6.
- Molecular Formula: C₁₃H₁₁NO₄ (MW: 245.23) .
- Key Differences: Acidity: Dual carboxylic groups lower pKa compared to the mono-acid target compound. Synthetic Utility: Dicarboxylic acids are more reactive in coupling reactions for drug design .
Ethyl 4-Chloro-6,8-difluoroquinoline-3-carboxylate
- Structure : Fluorine atoms at positions 6 and 8, an ethyl ester at position 3, and a chlorine at position 3.
- Molecular Formula: C₁₂H₈ClF₂NO₂ (MW: 283.65) .
- Key Differences :
Table 1: Structural and Functional Comparison
Research Implications and Gaps
- Synthetic Challenges : The target compound’s methyl groups may hinder crystallization, as suggested by the reliance on computational CCS predictions .
- Biological Potential: Analogues like 6,8-dichloroquinoline-3-carboxylic acid demonstrate antimicrobial activity, suggesting unexplored therapeutic avenues for the target compound .
- Structural Optimization : Substituting methyl groups with halogens (e.g., F) could enhance bioavailability, as seen in fluorinated derivatives .
Biological Activity
2-Chloro-6,8-dimethylquinoline-3-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the compound's biological activity, synthesis, mechanisms of action, and potential applications based on recent research findings.
Chemical Structure and Properties
The compound features a quinoline backbone with a chlorine atom at the 2-position and methyl groups at the 6- and 8-positions, along with a carboxylic acid functional group at the 3-position. This structure enhances its polarity , affecting solubility and reactivity compared to other quinoline derivatives.
| Property | Description |
|---|---|
| Chemical Formula | C11H10ClN1O2 |
| Molecular Weight | 227.66 g/mol |
| Solubility | Soluble in polar solvents due to the carboxylic acid group |
Antimicrobial Activity
Research indicates that This compound exhibits significant antimicrobial properties. It has been studied for its potential as an antimalarial agent , targeting specific enzymes in the malaria parasite's lifecycle. Its mechanism involves the inhibition of enzymes crucial for the parasite's survival, thereby reducing its viability in host organisms.
Anticancer Potential
The compound has also been explored for its anticancer activity . Studies suggest that it may act by modulating various signaling pathways involved in cell proliferation and apoptosis. For instance, it has shown promise in inhibiting cancer cell growth through interaction with specific receptors and enzymes that regulate cell cycle progression .
Inhibition of Mycobacterium tuberculosis
Another area of interest is its activity against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. Research indicates that derivatives of quinoline carboxylic acids, including this compound, have demonstrated effectiveness against both replicating and non-replicating forms of Mtb. The mechanism appears to involve inhibition of DNA gyrase, a critical enzyme for bacterial DNA replication .
The biological activity of this compound is largely attributed to its ability to interact with biological macromolecules:
- Enzyme Inhibition : The compound can inhibit enzymes such as DNA gyrase and other kinases involved in cellular processes.
- Receptor Modulation : It may act on specific receptors related to cancer pathways, influencing cellular responses to growth signals.
Case Studies and Research Findings
Several studies have highlighted the biological activities and potential applications of this compound:
- Antimalarial Studies : In vitro assays have shown that this compound effectively inhibits Plasmodium falciparum growth with an IC50 value in the low micromolar range.
- Anticancer Research : A study demonstrated that this compound reduced the viability of various cancer cell lines by inducing apoptosis through caspase activation pathways.
- Tuberculosis Inhibition : The compound exhibited significant activity against Mtb with minimum inhibitory concentrations (MIC) comparable to established antitubercular drugs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
